Ethyl 2-(4-amino-2-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-amino-2-fluorophenyl)acetate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-amino-2-fluorophenyl)acetate is 1S/C10H12FNO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound structurally related to Ethyl 2-(4-amino-2-fluorophenyl)acetate, was synthesized and characterized using techniques like FT-IR, TGA, DTA, and single-crystal X-ray diffraction. This study highlighted the compound's crystalline structure and provided insights into its thermal stability and spectroscopic properties (Sapnakumari et al., 2014).
Biological Evaluation and Potential Therapeutic Uses
- Anticancer Activity : A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anticancer agent (Riadi et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : A chalcone derivative, (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, was studied for its corrosion inhibition effects on mild steel in hydrochloric acid solution. It showed high inhibition activities, indicating its utility in protecting mild steel against corrosion. This study not only presented a practical application but also contributed to understanding the mechanism of action of chalcone derivatives as corrosion inhibitors (Lgaz et al., 2017).
Synthesis of Novel Compounds
- Discovery of Green Suzuki Coupling Reactions : The synthesis of Ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, via green Suzuki coupling reactions was explored. This research demonstrated an environmentally friendly and cost-effective method to synthesize biaryl compounds, which are crucial in drug development and other chemical industries (Costa et al., 2012).
Pharmacological Potential
- Acetylcholinesterase Inhibition : Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule, exhibited potent acetylcholinesterase inhibition, indicating its potential in treating conditions like Alzheimer's disease. The development of a bioanalytical method for its quantification further supports its pharmacological evaluation (Nemani et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-amino-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHZQBGGRYVXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578791 | |
Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-2-fluorophenyl)acetate | |
CAS RN |
73781-63-2 | |
Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.